Domatinostat

Content Navigation

CAS Number

Product Name

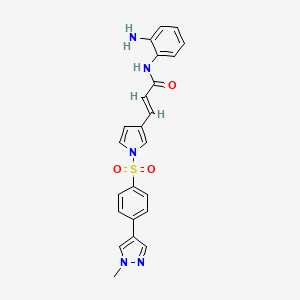

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Domatinostat (CAS 910462-43-0) is a highly selective, orally bioavailable small molecule that functions as a dual inhibitor of Class I histone deacetylases (HDAC1, 2, and 3) and lysine-specific demethylase 1 (LSD1/KDM1A) . Unlike broad-spectrum hydroxamic acids, this benzamide derivative specifically targets the CoREST repressor complex [1]. For procurement and laboratory handling, Domatinostat is available as a free base or tosylate salt, offering excellent DMSO solubility (≥ 51 mg/mL) and established compatibility with standard in vivo dosing vehicles (e.g., PEG300/Tween 80/Saline) . Its dual-action mechanism and favorable formulation profile make it a critical benchmark compound for oncology research, particularly in the development of combination immunotherapies and targeted epigenetic modulators [1].

Generic substitution of Domatinostat with pan-HDAC inhibitors (like Vorinostat) or purely Class I-selective inhibitors (like Entinostat) fundamentally alters experimental outcomes [1]. Vorinostat induces broad, non-selective acetylation that triggers widespread cytotoxicity, masking the specific immunomodulatory and cell-cycle effects driven by targeted CoREST complex inhibition [2]. Furthermore, substituting Domatinostat with a combination cocktail of Entinostat and an LSD1 inhibitor (e.g., tranylcypromine) introduces complex pharmacokinetic variables, differing half-lives, and unpredictable drug-drug interactions in vivo [1]. Domatinostat’s single-molecule dual-inhibition provides a distinct, reproducible phenotypic response that cannot be reliably replicated by off-the-shelf inhibitor cocktails or structurally distinct analogs [2].

Dual Target Affinity for CoREST Complex Components

Domatinostat exhibits precise dual inhibition within the CoREST complex, demonstrating IC50 values of 1.20 μM (HDAC1), 1.12 μM (HDAC2), 0.57 μM (HDAC3), and 0.6–1.2 μM for LSD1 . In direct contrast, the benchmark Class I inhibitor Entinostat completely lacks LSD1 inhibitory activity, and pan-HDAC inhibitors like Vorinostat similarly fail to target LSD1 [1].

| Evidence Dimension | Enzymatic IC50 (HDACs and LSD1) |

| Target Compound Data | HDAC1-3 IC50 = 0.57-1.20 μM; LSD1 IC50 = 0.6-1.2 μM |

| Comparator Or Baseline | Entinostat (LSD1 IC50 > 20 μM / inactive) |

| Quantified Difference | Domatinostat provides low-micromolar LSD1 inhibition absent in standard Class I HDAC inhibitors. |

| Conditions | Cell-free enzymatic assay |

Eliminates the need to procure and co-formulate separate HDAC and LSD1 inhibitors for CoREST complex targeting workflows.

Enhanced Antiproliferative Potency in Solid Tumor Models

In matched solid tumor models (e.g., HT-29 colorectal cancer cell lines), Domatinostat and its optimized benzamide analogs demonstrate superior antiproliferative efficacy compared to first-generation inhibitors [1]. Domatinostat analogs achieve IC50 values in the range of 1.07 μM, outperforming both the pan-HDAC inhibitor Vorinostat (IC50 = 1.51 μM) and the Class I-selective Entinostat (IC50 = 3.10 μM) [1].

| Evidence Dimension | In vitro cellular viability (IC50) |

| Target Compound Data | ~1.07 μM (HT-29 cells) |

| Comparator Or Baseline | Entinostat (3.10 μM) and Vorinostat (1.51 μM) |

| Quantified Difference | ~3-fold higher potency vs. Entinostat; ~1.4-fold vs. Vorinostat |

| Conditions | HT-29 solid tumor cell line viability assay |

Validates the selection of Domatinostat for solid tumor screening where standard HDAC inhibitors show insufficient potency.

Formulation Processability and In Vivo Vehicle Compatibility

Domatinostat (free base and tosylate salt) exhibits high stock solubility in DMSO (≥ 51-58 mg/mL, approx. 130 mM) . For in vivo procurement and application, it is highly processable into clear working solutions at ≥ 3.3 mg/mL using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This reliable solubility profile prevents the precipitation issues often encountered with highly lipophilic developmental epigenetic drugs.

| Evidence Dimension | Stock solubility and vehicle stability |

| Target Compound Data | DMSO ≥ 51 mg/mL; Clear in vivo formulation at 3.3 mg/mL |

| Comparator Or Baseline | Poorly soluble developmental analogs requiring complex cyclodextrin suspensions |

| Quantified Difference | Achieves stable >3 mg/mL aqueous-compatible dosing solutions without precipitation. |

| Conditions | Standard laboratory formulation (ambient temperature, sonication) |

Ensures reproducible systemic delivery and simplifies vehicle preparation for murine xenograft models.

Distinct Cell Cycle Arrest and Phenotypic Response

Unlike the broad-spectrum HDAC inhibitor FK228 (Romidepsin), which causes generalized cytotoxicity, Domatinostat induces a highly specific accumulation of cells in the G2/M phase of the cell cycle prior to apoptosis in Cutaneous T-Cell Lymphoma (CTCL) models [1]. This is partially attributed to its unique secondary action as a microtubule-destabilizing agent at low micromolar concentrations [1].

| Evidence Dimension | Cell cycle phase distribution |

| Target Compound Data | Induces pronounced G2/M phase arrest at 1 μM |

| Comparator Or Baseline | FK228 (Romidepsin) |

| Quantified Difference | Domatinostat triggers G2/M accumulation absent in FK228-treated matched cell lines. |

| Conditions | CTCL cell lines (e.g., HTB-176) treated for 24 hours |

Provides a distinct, measurable phenotypic marker (G2/M arrest) for quality control and mechanism-of-action studies.

Combination Immunotherapy Screening

Due to its ability to upregulate MHC and inflammatory markers via dual CoREST complex inhibition, Domatinostat is the optimal baseline compound for in vivo studies pairing epigenetic modulators with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) [1].

Solid Tumor Xenograft Models

Its high solubility and established PEG300/Tween 80 formulation protocols make it highly suitable for oral gavage or systemic dosing in murine models of colorectal (HT-29) and hepatocellular carcinoma .

Dual-Target Epigenetic Assay Development

As a validated dual HDAC1/2/3 and LSD1 inhibitor, it serves as a critical positive control in biochemical and cell-based screening assays designed to identify next-generation CoREST complex inhibitors[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

Explore Compound Types